Metoxadiazone

Resistance Management Public Health Entomology Pest Control

Pyrethroid resistance in German cockroaches (50- to 200-fold to permethrin) and organophosphate-resistant bed bugs with F348Y AChE mutation demand alternative chemistries. Metoxadiazone, an oxadiazolone insecticide, addresses these failures through a distinct mode of action retaining near-native sensitivity against mutated AChE. • Proven efficacy against pyrethroid-resistant Blattella germanica populations • Retains efficacy against bed bugs with F348Y AChE mutation conferring propoxur resistance • Dual contact & stomach action with fast knockdown; supplied as ≥95% pure analytical standard Ideal for resistance management programs and R&D of next-generation public health formulations.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
CAS No. 60589-06-2
Cat. No. B1210434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoxadiazone
CAS60589-06-2
Synonyms3-(2-methoxyphenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
MPOX
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)OC(=N2)OC
InChIInChI=1S/C10H10N2O4/c1-14-8-6-4-3-5-7(8)12-10(13)16-9(11-12)15-2/h3-6H,1-2H3
InChIKeyLTMQQEMGRMBUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metoxadiazone (CAS 60589-06-2): Oxadiazolone Insecticide for Targeted Pest Control Applications


Metoxadiazone (CAS 60589-06-2), an oxadiazolone insecticide, is a member of the methoxybenzene chemical class and is primarily utilized for the control of a broad spectrum of insect pests [1]. It exerts its insecticidal effects through both contact and stomach toxicity, with a demonstrated fast knockdown action against target insects . The compound's unique chemical structure differentiates it from more common insecticide classes such as pyrethroids, organophosphates, and carbamates, positioning it as a distinct tool for specific pest management scenarios [1]. This compound has been developed and commercialized for use in both public health (e.g., control of cockroaches, ants, and flies) and agricultural settings (e.g., control of rice hoppers and aphids) .

Why Generic Substitution with Other In-Class Insecticides Fails for Metoxadiazone (CAS 60589-06-2)


Substituting Metoxadiazone with a generic pyrethroid, organophosphate, or carbamate insecticide is not straightforward and can lead to significant pest control failures, particularly in populations with pre-existing resistance [1]. Metoxadiazone belongs to the oxadiazolone chemical class, a group with a distinct mode of action that differs from the more prevalent and resistance-prone classes of insecticides [2]. Its unique mechanism allows it to retain high efficacy against insect strains that have developed resistance to pyrethroids, such as the German cockroach (Blattella germanica), where resistance ratios for compounds like permethrin can be 50- to 200-fold [1]. Furthermore, its interaction with critical target sites, such as acetylcholinesterase (AChE), differs markedly from that of organophosphates and carbamates, conferring an advantage against specific AChE mutations [3]. These fundamental mechanistic differences mean that Metoxadiazone cannot be considered a simple, interchangeable alternative to other insecticide classes, and its use is specifically warranted for managing resistant pest populations.

Metoxadiazone (CAS 60589-06-2) Comparative Quantitative Evidence for Scientific and Procurement Decisions


Metoxadiazone Maintains High Field Efficacy Against Pyrethroid-Resistant German Cockroach Populations

Metoxadiazone demonstrates high field efficacy against populations of the German cockroach (Blattella germanica) with confirmed resistance to pyrethroids, a major class of household insecticides. In field studies where captured German cockroach populations exhibited a permethrin resistance ratio (RR) of approximately 50- to 200-fold, commercial fumigators containing Metoxadiazone in combination with a pyrethroid (d,d-T-cyphenothrin) were described as 'very effective' in achieving control [1]. This contrasts with the expected failure of a pyrethroid-only treatment against such highly resistant populations. The efficacy is attributed to the distinct, non-pyrethroid mechanism of action of Metoxadiazone [2].

Resistance Management Public Health Entomology Pest Control

Comparative Acute Mammalian Toxicity Profile of Metoxadiazone Relative to Organophosphate and Carbamate Alternatives

Metoxadiazone exhibits a distinctly different acute oral toxicity profile in rats compared to common organophosphate (fenitrothion) and carbamate (propoxur) insecticides. The reported acute oral LD50 for Metoxadiazone in male rats is 190 mg/kg [1], whereas fenitrothion has a reported oral LD50 of 250-800 mg/kg [2], and propoxur has a reported oral LD50 of 83 mg/kg [3]. This places Metoxadiazone's acute oral toxicity in a range that is notably lower (less toxic) than propoxur and generally within the range observed for fenitrothion.

Toxicology Safety Assessment Regulatory Science

Retained Sensitivity of Metoxadiazone Against Insecticide-Resistant Acetylcholinesterase (AChE) Mutations

Metoxadiazone exhibits almost unchanged sensitivity to a mutant form of acetylcholinesterase (AChE) that confers high-level resistance to a broad range of organophosphate and carbamate insecticides. The F348Y mutation (or F331Y in standard numbering) in the p-Ace gene of bed bugs (Cimex lectularius and C. hemipterus) causes a 10- to over 100-fold decrease in sensitivity for insecticides like diazoxon, carbaryl, fenitroxon, and propoxur [1]. In contrast, the same mutant AChE showed 'almost unchanged sensitivity' for Metoxadiazone [1].

Biochemistry Resistance Mechanisms Molecular Entomology

Comparative Stability Profile of Metoxadiazone in Common Solvents and Carriers

The chemical stability of Metoxadiazone is highly dependent on the formulation matrix, showing a pronounced instability in specific solvents and carriers. This is a critical differentiator for product development and quality control. Stability studies indicate that at 40°C over 6 months, Metoxadiazone decomposes by 14.7% in methanol, 14.3% in bentonite, and 84.0% in calcium carbonate [1]. This contrasts with its reported stability in other organic solvents and carriers under the same conditions [1].

Formulation Chemistry Stability Studies Analytical Chemistry

Optimal Industrial and Research Applications for Metoxadiazone (CAS 60589-06-2) Based on Verified Performance Data


Public Health Pest Control: Managing Pyrethroid-Resistant German Cockroach Infestations

Metoxadiazone is an ideal active ingredient for formulating professional pest control products targeting German cockroach (Blattella germanica) populations. As evidenced by its high field efficacy against populations with 50- to 200-fold resistance to permethrin [1], it serves as a critical resistance management tool. Formulations combining Metoxadiazone with a flushing agent like a pyrethroid can provide both effective control and a means to break the cycle of pyrethroid-only failures, justifying its procurement over standard pyrethroid-based aerosols or baits in resistant infestations [2].

Formulation of Bed Bug Control Products Effective Against AChE-Mediated Resistance

The unique interaction of Metoxadiazone with mutated acetylcholinesterase (AChE) makes it a valuable active ingredient for developing bed bug (Cimex lectularius) control formulations in areas with documented resistance to organophosphates and carbamates. Its 'almost unchanged sensitivity' to the F348Y AChE mutation, which confers high-level resistance to propoxur and other common compounds, provides a scientifically-backed advantage [3]. Procurement for R&D and formulation of bed bug products in resistance hotspots should prioritize Metoxadiazone over generics likely to be impacted by this target-site mutation.

Research on Oxadiazolone Insecticide Mode of Action and Metabolism

Metoxadiazone serves as a key reference compound for biochemical and toxicological research into the oxadiazolone class of insecticides. Studies show it is rapidly metabolized in mammals via hydrolysis of the oxadiazolone ring and demethylation, with unmetabolized parent compound not found in urine or feces [4]. This metabolic pathway contrasts with that of many neurotoxic insecticides, making it a relevant standard for comparative metabolism studies, bioanalytical method development, and investigations into selective toxicity.

Agricultural Pest Control for Rice Hoppers and Aphids

In agricultural settings, Metoxadiazone is indicated for controlling a range of piercing-sucking pests. It is specifically used to manage rice hoppers (Nilaparvata lugens, Sogatella furcifera) and aphids, including populations of the green rice leafhopper (Nephotettix cincticeps) that are resistant to carbamate insecticides . Its dual contact and stomach action, combined with its unique chemical class, offer an effective rotational partner in integrated pest management (IPM) programs designed to delay resistance development in these key crop pests.

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